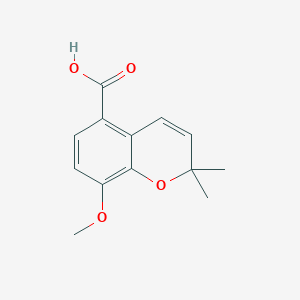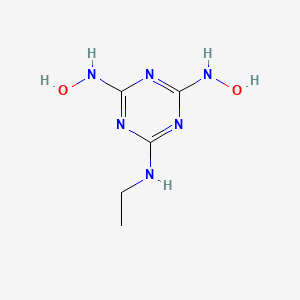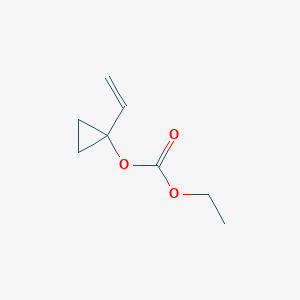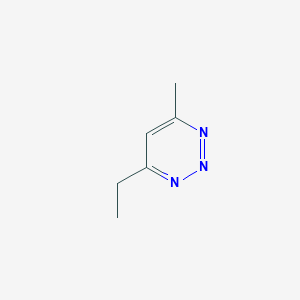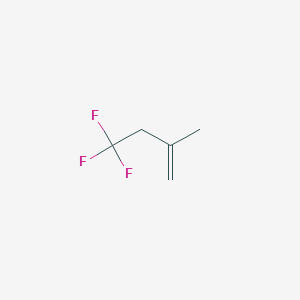
4,4,4-Trifluoro-2-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-methyl-1-butene is an organic compound with the molecular formula C5H7F3 It is a partially fluorinated alkene, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-2-methyl-1-butene is typically synthesized through the selective dehydrochlorination of 3-chloro-1,1,1-trifluoro-3-methylbutane. This reaction is carried out in the presence of a suitable base, such as sodium hydroxide (NaOH) or magnesium oxide (MgO), at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective removal of the chlorine atom, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale dehydrochlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production of the compound. The process may also involve purification steps to remove any by-products and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Alkanes: Resulting from reduction reactions.
Substituted Alkenes: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-methyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorinated biomolecules, which are of interest in medicinal chemistry.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 4,4,4-trifluoro-2-methyl-1-butene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its reactivity and interactions. For example, the electron-withdrawing nature of fluorine can stabilize negative charges, making the compound more reactive towards nucleophiles. Additionally, the compound can participate in various catalytic cycles, enhancing its utility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-methyl-1-butanol: A related compound with a hydroxyl group instead of the double bond.
4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated alkene with a bromine atom.
4,4,4-Trifluoro-2-butanone: A ketone derivative with similar fluorination.
Uniqueness: 4,4,4-Trifluoro-2-methyl-1-butene stands out due to its specific combination of fluorine atoms and an alkene functional group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPNCDCMMNBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566555 |
Source


|
| Record name | 4,4,4-Trifluoro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138835-37-7 |
Source


|
| Record name | 4,4,4-Trifluoro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
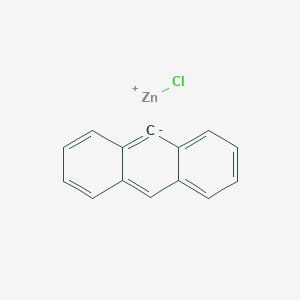
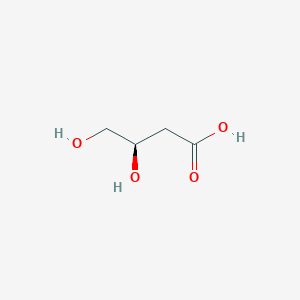
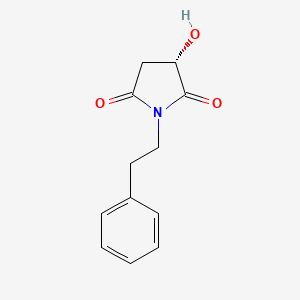
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
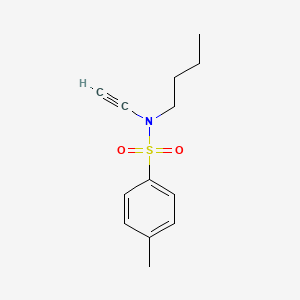
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
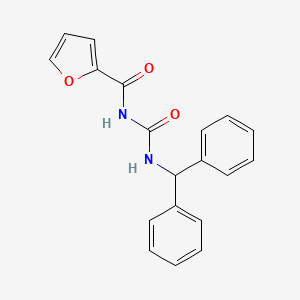
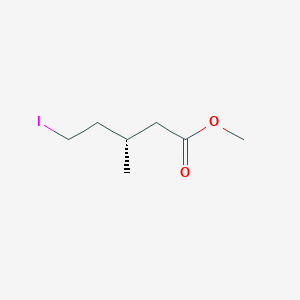
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
